N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
3-[2-(4-Phenylpiperazin-1-yl)ethyl]-1-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenylpiperazine moiety linked to a trimethoxyphenylurea structure. It has garnered interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-phenylpiperazin-1-yl)ethyl]-1-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:
Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylamine with piperazine in the presence of a suitable catalyst.
Alkylation: The phenylpiperazine intermediate is then alkylated with 2-bromoethylamine to form 2-(4-phenylpiperazin-1-yl)ethylamine.
Urea Formation: The final step involves the reaction of 2-(4-phenylpiperazin-1-yl)ethylamine with 3,4,5-trimethoxyphenyl isocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Phenylpiperazin-1-yl)ethyl]-1-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-[2-(4-Phenylpiperazin-1-yl)ethyl]-1-(3,4,5-trimethoxyphenyl)urea has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-phenylpiperazin-1-yl)ethyl]-1-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential pharmacological activities.
4-[2-(4-Phenylpiperazin-1-yl)ethyl]phenylthiazole: A compound with a similar piperazine moiety but different pharmacological properties.
Properties
Molecular Formula |
C22H30N4O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C22H30N4O4/c1-28-19-15-17(16-20(29-2)21(19)30-3)24-22(27)23-9-10-25-11-13-26(14-12-25)18-7-5-4-6-8-18/h4-8,15-16H,9-14H2,1-3H3,(H2,23,24,27) |
InChI Key |
LJUGIAPZPKCGPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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